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molecular formula C5H9IN2 B1204647 1,3-Dimethylimidazolium iodide CAS No. 4333-62-4

1,3-Dimethylimidazolium iodide

Cat. No. B1204647
M. Wt: 224.04 g/mol
InChI Key: ARSMIBSHEYKMJT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06337305B1

Procedure details

With stirring, 21.6 g of 2,3-dichloro-5-trifluoromethylpyridine, 14.1 g of 4-chlorobenzaldehyde and 2.24 g of 1,3-dimethylimidazolium iodide were added in succession to a suspension of 3.0 g of sodium hydride (80% by weight suspension in mineral oil) in 100 ml of anhydrous dioxane. The mixture was then stirred (under a nitrogen atmosphere) for 11 hours at 50° C. and then for 60 hours at 22° C. The reaction mixture was diluted with 200 ml of water and most of the dioxane was distilled off under reduced pressure. The product was extracted from the residue with methylene chloride (three times 100 ml). The combined organic phases were washed with 50 ml of water, dried over sodium sulfate and finally concentrated. Distillation of the residue at 0.65 mbar (boiling range: 126-139° C.) gave 22.4 g of a colorless oil. Yield: 70% (purity: about 95%); 1H-NMR see Ex. 7.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1.[I-].C[N+]1C=CN(C)C=1.[H-].[Na+]>O1CCOCC1.O>[Cl:8][C:7]1[C:2]([C:18](=[O:19])[C:17]2[CH:20]=[CH:21][C:14]([Cl:13])=[CH:15][CH:16]=2)=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
14.1 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
2.24 g
Type
reactant
Smiles
[I-].C[N+]1=CN(C=C1)C
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred (under a nitrogen atmosphere) for 11 hours at 50° C.
Duration
11 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the residue with methylene chloride (three times 100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at 0.65 mbar (boiling range: 126-139° C.)

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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